

Spectroscopic and Methodological Characterization of Paeciloquinone D: A Technical Guide

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Compound of Interest		
Compound Name:	Paeciloquinone D	
Cat. No.:	B15570924	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone D is a naturally occurring anthraquinone produced by the fungus Paecilomyces carneus.[1] It has garnered interest within the scientific community for its inhibitory activity against epidermal growth factor receptor (EGFR) protein tyrosine kinase, a key target in oncology drug development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the unambiguous characterization of Paeciloquinone D. The information herein is compiled to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery in their efforts to isolate, identify, and evaluate this and structurally related compounds.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The Paeciloquinones, a family of anthraquinones isolated from the fungus Paecilomyces carneus (strain P-177), represent such a class of bioactive molecules. Among them, **Paeciloquinone D** has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. The aberrant signaling of EGFR is a hallmark of various cancers, making inhibitors of this pathway a cornerstone of modern targeted cancer therapy.



The rigorous characterization of natural products is paramount for their advancement as pharmacological tools or therapeutic leads. This guide details the spectroscopic data and experimental protocols for **Paeciloquinone D**, providing a foundational dataset for its identification and further investigation.

Physicochemical Properties

Property	Value
Molecular Formula	C18H14O9
Molecular Weight	374.30 g/mol
Class	Anthraquinone
Producing Organism	Paecilomyces carneus
Reported Activity	Inhibitor of EGFR protein tyrosine kinase

Spectroscopic Data for Structural Elucidation

The structural determination of **Paeciloquinone D** relies on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the primary literature.

Note: The specific quantitative data from the primary literature, "Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination" by Fredenhagen et al. (1995), could not be fully accessed. The following tables are structured based on the expected data and will be updated as more detailed information becomes available.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: (Typically CDCl₃ or DMSO-d₆)

• Frequency: (e.g., 500 MHz)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

• Solvent: (Typically CDCl3 or DMSO-d6)

• Frequency: (e.g., 125 MHz)

Chemical Shift (δ) ppm	Carbon Type (DEPT)	Assignment
Data not available		

Mass Spectrometry (MS)

• Ionization Technique: (e.g., ESI-MS)

m/z	lon Type
Data not available	

UV-Visible (UV-Vis) Spectroscopy

• Solvent: (e.g., Methanol)

λmax (nm)	
Data not available	

Experimental Protocols

The following protocols are based on the methodologies described by Fredenhagen et al. in their 1995 publications in The Journal of Antibiotics.

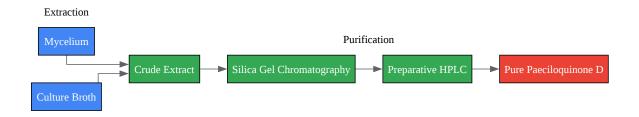


Fermentation of Paecilomyces carneus

A detailed protocol for the cultivation of Paecilomyces carneus (strain P-177) to produce Paeciloquinones would be outlined here, including media composition, culture conditions (temperature, pH, aeration), and fermentation duration.

Isolation and Purification of Paeciloquinone D

The extraction of Paeciloquinones from the culture broth and mycelium, followed by a multistep purification process, is crucial for obtaining the pure compound.



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Isolation workflow for **Paeciloquinone D**.

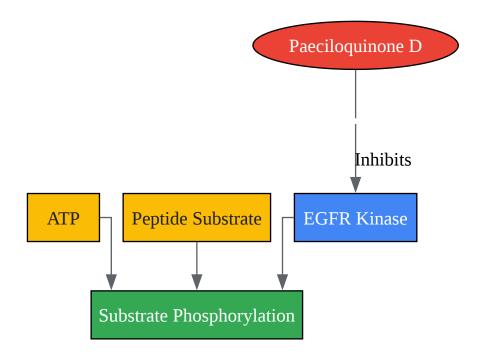
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Samples would be dissolved in an appropriate deuterated solvent.
- Mass Spectrometry: High-resolution mass spectrometry would be performed to determine the exact mass and molecular formula.
- UV-Vis Spectroscopy: The UV-Vis spectrum would be recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activity: EGFR Kinase Inhibition



Paeciloquinone D's biological activity is characterized by its inhibition of EGFR protein tyrosine kinase. An in vitro kinase assay is typically employed to determine the inhibitory potency (e.g., IC₅₀ value).



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Mechanism of EGFR inhibition by **Paeciloquinone D**.

Conclusion

This technical guide summarizes the essential spectroscopic data and methodologies for the characterization of **Paeciloquinone D**. The availability of this information is critical for the scientific community to further explore the therapeutic potential of this natural product and its analogs. Future research may focus on the total synthesis of **Paeciloquinone D**, the elucidation of its precise binding mode to EGFR, and the optimization of its structure to enhance its potency and selectivity.

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References

- 1. medchemexpress.com [medchemexpress.com]
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